N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S3/c14-18(15,11-4-2-8-17-11)13-9-12(5-6-12)10-3-1-7-16-10/h1-4,7-8,13H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUHSIORPNJEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the cyclopropanation of a suitable alkene using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Thiophene Ring: The cyclopropyl intermediate is then reacted with thiophene-2-carbaldehyde under conditions that promote the formation of a carbon-carbon bond, often using a Grignard reagent or organolithium compound.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkylated sulfonamides.
Scientific Research Applications
Antimicrobial Applications
N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide has shown significant antimicrobial properties. Research indicates that derivatives of this compound effectively inhibit the growth of various bacteria and fungi.
Key Findings:
- A study demonstrated that specific derivatives exhibited potent inhibitory effects against Candida albicans and several pathogenic bacteria, maintaining a favorable safety profile towards normal human cells .
Anticancer Activity
The compound has been investigated for its anticancer properties, showing cytotoxic effects against several human cancer cell lines.
Case Studies:
- Ravichandiran et al. (2019) reported that derivatives containing phenylaminosulfanyl moieties displayed significant cytotoxic activity against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Molecular docking studies indicated that these compounds could effectively bind to targets involved in cancer progression, suggesting their potential as therapeutic agents .
Herbicidal Properties
This compound has also been studied for its herbicidal properties. The stereochemical structure of these compounds plays a crucial role in their efficacy as herbicides.
Research Insights:
- Hosokawa et al. (2001) investigated the structure-activity relationship (SAR) of sulfonamide derivatives, identifying specific isomers effective as herbicides.
Neurological Applications
Recent studies have explored the potential of this compound in neurological research, particularly in enhancing nerve growth factor (NGF) activity.
Notable Research:
Williams et al. (2010) reported that certain sulfonamide derivatives could potentiate NGF-induced neurite outgrowth in neuronal cells, indicating their potential use in treating neurodegenerative diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interactions of this compound with various biological targets. These computational analyses help elucidate the mechanisms through which these compounds exert their biological effects.
Findings:
Vetrivelan (2019) demonstrated that some derivatives showed promising inhibition against specific targets like 1KE4, indicating their potential for targeted therapeutic applications.
Summary Table of Biological Activities
| Activity | Description | References |
|---|---|---|
| Antimicrobial | Inhibitory effects against bacteria and fungi | Mohamed et al., 2021 |
| Anticancer | Cytotoxic effects on human cancer cell lines | Ravichandiran et al., 2019 |
| Herbicidal | Effective herbicides based on stereochemical structure | Hosokawa et al., 2001 |
| Neurological | Potential as NGF potentiators for nerve regeneration | Williams et al., 2010 |
| Molecular Docking | Interaction predictions with biological targets | Vetrivelan, 2019 |
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions with aromatic residues in proteins, further influencing biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
(a) Narlaprevir (C₃₆H₆₃N₅O₇S)
Narlaprevir, a macrocyclic hepatitis C virus (HCV) protease inhibitor, shares the sulfonamide functional group but incorporates a cyclohexyl ring and a tert-butylsulfonyl moiety instead of cyclopropane and thiophene . Key differences include:
- Electronic Properties : Thiophene’s aromatic sulfur may facilitate π-π stacking or polar interactions, unlike Narlaprevir’s aliphatic tert-butyl group.
- Lipophilicity : The cyclopropane-thiophene combination likely reduces lipophilicity compared to Narlaprevir’s bulky hydrophobic groups, possibly improving aqueous solubility.
(b) N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide
This indole-containing sulfonamide () shares the thiophene-sulfonamide backbone but replaces the cyclopropane with an indole-iodophenyl system .
- Synthetic Routes : Both compounds may utilize similar sulfonamide coupling strategies (e.g., nucleophilic substitution), but the target compound likely requires cyclopropanation steps (e.g., via [2+1] cycloaddition) rather than indole alkylation.
- Biological Targets : Indole derivatives often target serotonin receptors or kinases, whereas the cyclopropane-thiophene system might favor protease or carbonic anhydrase inhibition due to steric and electronic differences.
Physicochemical and Pharmacological Properties
Biological Activity
N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide, with the CAS number 1203179-19-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 299.4 g/mol
- Structure : The compound features a thiophene ring and a sulfonamide group, which are known to contribute to various biological activities.
Thiophene derivatives, including this compound, often interact with multiple biological targets. The sulfonamide moiety is particularly noted for its ability to inhibit enzymes such as carbonic anhydrase and certain kinases, which play critical roles in cellular signaling pathways.
Target Enzymes
- Cyclin-dependent Kinase 5 (CDK5) :
- G-protein-coupled Receptors (GPCRs) :
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies show that the compound can inhibit the growth of tumorigenic cell lines without affecting non-tumorigenic cells at concentrations as low as 10 µM. This selectivity suggests a potential role in cancer therapeutics .
- Antimicrobial Properties : Similar thiophene derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may share these properties .
Study 1: Antitumor Activity
A recent investigation assessed the effects of various thiophene derivatives on cancer cell lines. This compound was highlighted for its significant growth inhibition in cancerous cells while sparing normal cells. The study also quantified changes in signaling pathways associated with cell motility and proliferation, suggesting a multifaceted mechanism of action .
Study 2: Inhibition of CDK5
Research focusing on the structure-activity relationship (SAR) of thiophene sulfonamides revealed that modifications to the thiophene ring enhanced potency against CDK5. The binding mode was characterized using X-ray crystallography, providing insights into how structural variations influence biological activity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a cyclopropane-containing thiophene derivative with a sulfonamide group. Key steps include:
- Reagent Selection : Use 2-thiophenecarbonyl chloride (or analogous sulfonyl chlorides) as the sulfonamide precursor, reacting with a cyclopropane-modified thiophene amine derivative under reflux conditions in acetonitrile or dichloromethane .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., acetonitrile for reflux) and stoichiometry to minimize byproducts. Purification via column chromatography using silica gel and a gradient of ethyl acetate/hexane is recommended .
- Validation : Confirm yield and purity using NMR (e.g., ¹H/¹³C) and HRMS, as demonstrated for structurally similar sulfonamides .
Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR Analysis : Assign ¹H and ¹³C NMR peaks to verify the cyclopropane moiety (e.g., characteristic coupling patterns for cyclopropane protons) and thiophene ring integration. Compare with published data for analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in acetonitrile). Use SHELX software for structure refinement. Analyze dihedral angles between thiophene and cyclopropane rings to confirm spatial conformation .
- HRMS : Match experimental molecular ion peaks with theoretical values (e.g., ±0.001 Da tolerance) to confirm molecular formula .
Q. What experimental protocols ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Synthesis : Follow a standardized procedure, such as refluxing equimolar quantities of precursors in anhydrous solvents under nitrogen .
- Characterization : Include full NMR assignments, melting point determination, and microanalysis (C, H, N, S) for new compounds. For known analogs, cross-validate with literature data .
- Documentation : Report detailed reaction conditions (temperature, time, solvent) and spectroscopic parameters (e.g., NMR shifts, coupling constants) to enable replication .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound for material science applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transport potential, as seen in thiophene-based semiconductors .
- Comparative Analysis : Benchmark against experimental UV-Vis and cyclic voltammetry data. Adjust substituents (e.g., cyclopropane vs. cyclopentane) to modulate bandgap and redox properties .
Q. How should researchers address discrepancies between crystallographic data and spectroscopic results for this compound?
- Methodological Answer :
- Data Reconciliation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures. For example, cyclopropane C-C bonds in crystallography (typically ~1.50 Å) should align with computational models .
- Error Analysis : Evaluate refinement parameters (e.g., R-factor, displacement parameters) in SHELXL. Consider twinning or disorder in crystals if NMR/DFT data conflict with crystallographic results .
Q. What strategies are effective for studying the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer :
- Binding Studies : Screen for metal coordination using UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺). Monitor shifts in λmax upon metal addition.
- Structural Analysis : Resolve metal complexes via X-ray crystallography. Identify donor atoms (e.g., sulfonamide S=O or thiophene S) using bond valence sum analysis .
- Thermodynamic Stability : Calculate binding constants (K) via isothermal titration calorimetry (ITC) .
Data Contradiction and Optimization
Q. How can researchers resolve conflicting NMR and mass spectrometry data during characterization?
- Methodological Answer :
- Artifact Identification : Check for solvent peaks (e.g., acetonitrile at δ 1.94 ppm in ¹H NMR) or adducts in HRMS (e.g., Na⁺/K⁺).
- Cross-Validation : Repeat experiments under standardized conditions. Use high-resolution instruments (e.g., 600 MHz NMR, Q-TOF MS) to resolve overlapping signals .
Q. What approaches optimize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products .
- Protective Strategies : Use antioxidants (e.g., BHT) or lyophilization to enhance shelf life. Store in amber vials under inert gas to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
